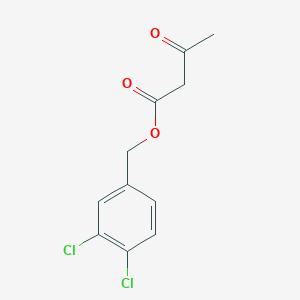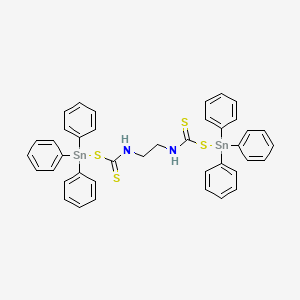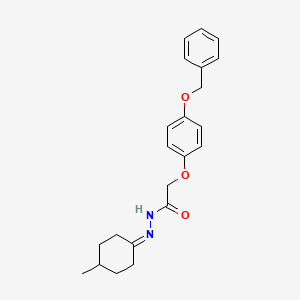
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester is an organic compound with the molecular formula C11H10Cl2O3 It is a derivative of butanoic acid, where the hydrogen atom at the third carbon is replaced by an oxo group, and the esterification occurs with (3,4-dichlorophenyl)methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester typically involves the esterification of 3-oxobutanoic acid with (3,4-dichlorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
3-oxobutanoic acid+(3,4-dichlorophenyl)methanolH2SO4Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the ester group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
科学的研究の応用
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
作用機序
The mechanism by which butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester exerts its effects involves the interaction of its functional groups with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Butanoic acid, 3-oxo-, methyl ester: Similar structure but with a methyl group instead of the (3,4-dichlorophenyl)methyl group.
Butanoic acid, 4-chloro-3-oxo-, methyl ester: Similar structure but with a chlorine atom at the fourth carbon.
Butanoic acid, 4-bromo-3-oxo-, methyl ester: Similar structure but with a bromine atom at the fourth carbon.
Uniqueness
Butanoic acid, 3-oxo-, (3,4-dichlorophenyl)methyl ester is unique due to the presence of the (3,4-dichlorophenyl)methyl group, which can impart different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interactions with other molecules.
特性
CAS番号 |
61312-29-6 |
|---|---|
分子式 |
C11H10Cl2O3 |
分子量 |
261.10 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)methyl 3-oxobutanoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-7(14)4-11(15)16-6-8-2-3-9(12)10(13)5-8/h2-3,5H,4,6H2,1H3 |
InChIキー |
XCVDXVFGPDLBLG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)OCC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11971415.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971428.png)

![(4-Bromophenyl)[9-chloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11971439.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971448.png)
![6-Amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11971449.png)
![5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11971450.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971457.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971468.png)

![(5E)-2-(4-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971483.png)

![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971505.png)
